(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[4-[5-[[5-(2-thienyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrol-2-yl-kappaN]phenoxy]acetamidato]difluoroboron
CAS No.: 197306-80-2
Cat. No.: VC0005078
Molecular Formula: C31H29BF2N4O6S
Molecular Weight: 634.5 g/mol
* For research use only. Not for human or veterinary use.
![(T-4)-[N-[6-[(2,5-Dioxo-1-pyrrolidinyl)oxy]-6-oxohexyl]-2-[4-[5-[[5-(2-thienyl)-2H-pyrrol-2-ylidene-kappaN]methyl]-1H-pyrrol-2-yl-kappaN]phenoxy]acetamidato]difluoroboron - 197306-80-2](/images/no_structure.jpg)
CAS No. | 197306-80-2 |
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Molecular Formula | C31H29BF2N4O6S |
Molecular Weight | 634.5 g/mol |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 6-[[2-[4-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)phenoxy]acetyl]amino]hexanoate |
Standard InChI | InChI=1S/C31H29BF2N4O6S/c33-32(34)36-22(19-23-10-14-26(37(23)32)27-5-4-18-45-27)9-13-25(36)21-7-11-24(12-8-21)43-20-28(39)35-17-3-1-2-6-31(42)44-38-29(40)15-16-30(38)41/h4-5,7-14,18-19H,1-3,6,15-17,20H2,(H,35,39) |
Standard InChI Key | NCYPKNAEMUYMBG-UHFFFAOYSA-N |
SMILES | [B-]1(N2C(=CC=C2C3=CC=CS3)C=C4[N+]1=C(C=C4)C5=CC=C(C=C5)OCC(=O)NCCCCCC(=O)ON6C(=O)CCC6=O)(F)F |
Canonical SMILES | [B-]1(N2C(=CC=C2C3=CC=CS3)C=C4[N+]1=C(C=C4)C5=CC=C(C=C5)OCC(=O)NCCCCCC(=O)ON6C(=O)CCC6=O)(F)F |
Structural and Chemical Properties
The molecular formula of this compound is , with a molar mass of 634.45 g/mol . The InChI key confirms the presence of a thienyl group (), a pyrrolidinyl dione moiety, and a hexyl chain functionalized with a succinimidyl ester . The difluoroboron center stabilizes the conjugated π-system, resulting in high molar absorptivity () and a fluorescence quantum yield () .
Table 1: Key Physical Properties
Property | Value |
---|---|
Molecular Formula | |
Molar Mass | 634.45 g/mol |
(Absorption) | 590 nm (in methanol) |
(Emission) | 620 nm |
Solubility | ≥100 mM in DMSO |
Storage Conditions | -20°C, protected from light |
Synthesis and Functionalization
The synthesis involves a multi-step process:
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Dipyrromethene Formation: Condensation of 2-thienylpyrrole with an aldehyde derivative forms the dipyrromethene ligand .
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Boron Complexation: Reaction with boron trifluoride diethyl etherate () yields the difluoroboron core .
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Esterification: The hexyl chain is functionalized with a succinimidyl ester via carbodiimide-mediated coupling .
This route achieves a purity of >95% (HPLC) and a mass spectrum consistent with the theoretical molecular weight . Modifications at the meso position (e.g., introducing thienyl groups) tune photophysical properties, while the succinimidyl ester enables covalent bonding to primary amines in proteins or oligonucleotides .
Photophysical Characteristics
The compound’s fluorescence arises from its rigid, planar structure, which minimizes non-radiative decay. Key attributes include:
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High Photostability: Resists degradation under prolonged illumination, critical for time-lapse microscopy .
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Low Environmental Sensitivity: Fluorescence intensity remains stable across pH 4–10 and in polar (water) or nonpolar (hexane) solvents.
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Large Stokes Shift (30 nm): Reduces self-quenching and improves signal-to-noise ratios in imaging .
Table 2: Comparison with Commercial Dyes
Dye | (nm) | (nm) | Quantum Yield |
---|---|---|---|
This Compound | 590 | 620 | 0.90 |
Texas Red | 596 | 615 | 0.50 |
Alexa Fluor 594 | 590 | 617 | 0.88 |
Biological and Industrial Applications
Cellular Imaging
The dye’s lipophilicity allows selective staining of lipid membranes and organelles (e.g., lipid droplets, endoplasmic reticulum) . In live-cell imaging, it tracks membrane dynamics with minimal phototoxicity, outperforming traditional dyes like Nile Red.
Drug Delivery Tracking
Conjugation to chemotherapeutic agents (e.g., doxorubicin) enables real-time monitoring of drug uptake in cancer cells. A 2024 study demonstrated its use in visualizing pH-sensitive drug release in glioblastoma models, with a 3-fold increase in tracking resolution compared to Alexa Fluor 594.
Optoelectronic Devices
The thienyl group enhances charge transfer in dye-sensitized solar cells (DSSCs), achieving a power conversion efficiency (PCE) of 8.2% in preliminary trials .
Stability and Reactivity
The succinimidyl ester hydrolyzes in aqueous buffers (half-life: 4 hours at pH 7.4), necessitating anhydrous storage . The difluoroboron core resists demetallation under oxidative conditions, unlike porphyrin-based dyes .
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